(5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxy group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer therapy, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-ethyl-5-{3-methoxy-4-[(3-methylphenyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and benzylidene groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-4-22-20(23)19(27-21(22)26)12-15-8-9-17(18(11-15)24-3)25-13-16-7-5-6-14(2)10-16/h5-12H,4,13H2,1-3H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVMPFEQMNWBW-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417670 | |
Record name | STK006171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-54-0 | |
Record name | STK006171 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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